

Benzamide Riboside: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: *Benzamide riboside*

Cat. No.: *B165982*

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Abstract

Benzamide riboside (BR) is a synthetic C-nucleoside analogue that has demonstrated significant potential as an anticancer agent. Its mechanism of action, centered on the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), disrupts the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis and cell proliferation. This targeted action leads to the induction of apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of **benzamide riboside**, including its chemical structure, CAS number, mechanism of action, relevant signaling pathways, and key experimental protocols for its synthesis and evaluation.

Chemical Structure and Identification

Benzamide riboside is structurally distinct from naturally occurring nucleosides, featuring a C-C bond between the ribose sugar and the benzamide moiety, which imparts greater stability.

- Chemical Name: 3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]benzamide[1]
- Molecular Formula: C₁₂H₁₅NO₅[1]
- Molecular Weight: 253.25 g/mol

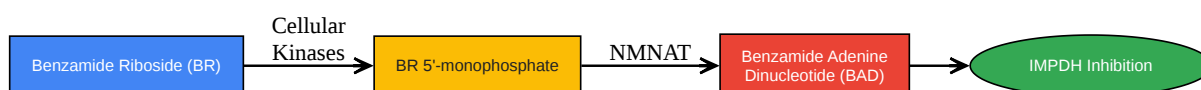
- CAS Number: A specific CAS number for **benzamide riboside** is not consistently reported in major chemical databases. Researchers often reference it by its chemical name or structure. The related compound, benzamide, has the CAS number 55-21-0.
- SMILES: C1=CC(=CC(=C1)C(=O)N)[C@H]2--INVALID-LINK--CO)O">C@@HO^[1]
- InChI Key: WIYQAQIDVXSPMY-DBIOUOCHSA-N^[1]

Mechanism of Action and Signaling Pathways

Benzamide riboside acts as a prodrug. Inside the cell, it is metabolized into its active form, benzamide adenine dinucleotide (BAD). BAD is a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.^[2] The depletion of the guanylate pool (GTP and dGTP) leads to cell cycle arrest and the induction of apoptosis.^[3]

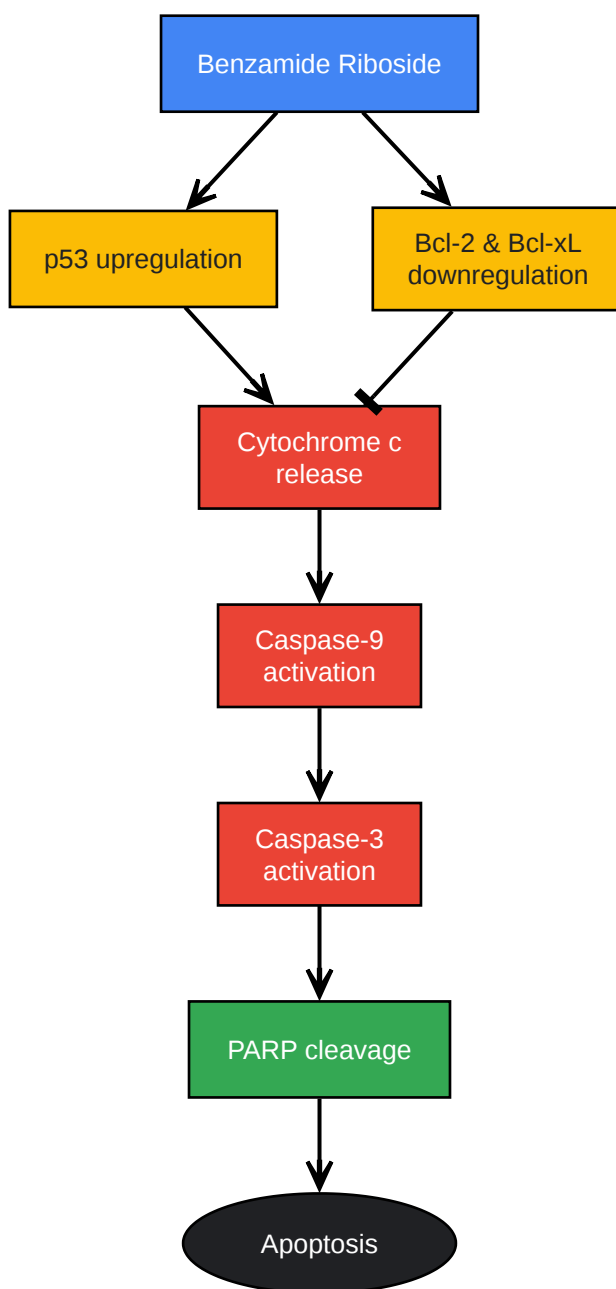
The apoptotic signaling induced by **benzamide riboside** primarily follows the intrinsic mitochondrial pathway.^[1] Key events include the upregulation of the tumor suppressor protein p53 and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL. This shift in the balance of pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and ultimately, programmed cell death.^[1]

Below are diagrams illustrating the metabolic activation of **benzamide riboside** and its subsequent induction of the apoptotic signaling cascade.



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Metabolic activation of **benzamide riboside** to BAD.



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Apoptotic signaling pathway induced by **benzamide riboside**.

Quantitative Data

The cytotoxic and antiproliferative effects of **benzamide riboside** have been quantified in various cancer cell lines.

Cell Line	Assay Type	Concentration/ Dosage	Effect	Reference
SiHa, Hep2, Ca Ski	Apoptosis Assay	50 µM	Induction of apoptosis	[1]
L1210 Leukemia	MTT Assay	Varies	Potent antitumor activity in vivo	[4]
L1210 Leukemia	Combination Study	Varies	Synergistic cytotoxicity with staurosporine	[4]
Human Tumor Cells	Cytotoxicity Assay	Varies	Potent cytotoxic activity, particularly in sarcomas and CNS neoplasms	[2]

Experimental Protocols

Synthesis of Benzamide Riboside

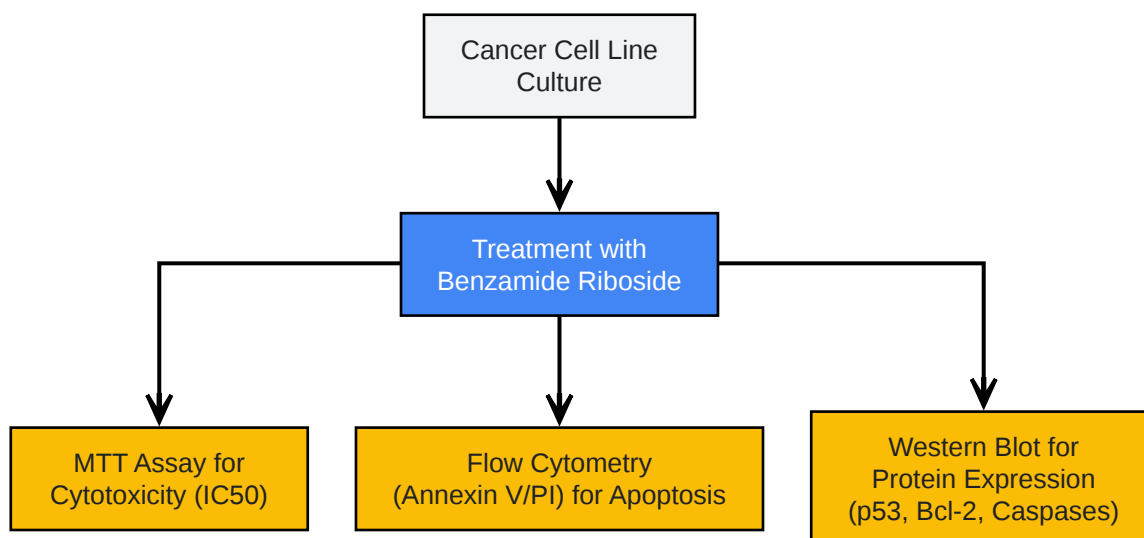
An efficient, five-step synthesis of **benzamide riboside** has been developed, which is amenable to large-scale production.[5] The following is a summary of the key steps:

- **Protection of D-(+)-ribonic-γ-lactone:** The synthesis begins with the commercially available D-(+)-ribonic-γ-lactone, which is protected as a 2,3-O-isopropylidene derivative.
- **Lactol Formation:** The protected lactone is then reduced to the corresponding lactol using a suitable reducing agent.
- **Wittig Reaction:** A Wittig reaction is performed on the lactol to introduce the benzamide moiety.
- **Cyclization:** The resulting acyclic precursor is cyclized to form the ribofuranosyl ring.
- **Deprotection:** The protecting groups are removed to yield the final product, **benzamide riboside**.

In Vitro Cytotoxicity and Apoptosis Assays

The following protocols are commonly employed to evaluate the biological activity of **benzamide riboside** in cancer cell lines.

Workflow for In Vitro Evaluation:



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General workflow for in vitro evaluation of **benzamide riboside**.

MTT Assay for Cell Viability:

- Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Treat the cells with varying concentrations of **benzamide riboside** for a specified period (e.g., 48-72 hours).
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Flow Cytometry for Apoptosis Detection:

- Treat cells with **benzamide riboside** as described above.
- Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
- Resuspend the cells in annexin V binding buffer.
- Stain the cells with fluorescein isothiocyanate (FITC)-conjugated annexin V and propidium iodide (PI).
- Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting for Protein Expression:

- Lyse the treated and untreated cells to extract total protein.
- Determine the protein concentration using a suitable method (e.g., BCA assay).
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and probe with primary antibodies specific for target proteins (e.g., p53, Bcl-2, caspase-3, PARP).
- Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Conclusion

Benzamide riboside is a promising anticancer agent with a well-defined mechanism of action targeting the de novo purine biosynthesis pathway. Its ability to induce apoptosis in a variety of

cancer cell lines makes it a strong candidate for further preclinical and clinical development. The experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to investigate its therapeutic potential further.

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